molecular formula C15H19NO6S2 B12636781 {3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone

{3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone

Cat. No.: B12636781
M. Wt: 373.4 g/mol
InChI Key: JXTMOHBKNXENKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydrothiophene derivative, which is then oxidized to form the 1,1-dioxidotetrahydrothiophene. This intermediate is further reacted with sulfonyl chloride to introduce the sulfonyl group. The final step involves coupling this intermediate with a morpholin-4-ylmethanone derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

{3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, {3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of {3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholin-4-yl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • {3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(piperidin-4-yl)methanone
  • {3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(pyrrolidin-4-yl)methanone

Uniqueness

Compared to similar compounds, {3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone is unique due to the presence of the morpholin-4-yl group, which can enhance its solubility and bioavailability. This makes it a more versatile compound for various applications in chemistry, biology, and industry.

Biological Activity

The compound {3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₉NO₅S₂
  • Molecular Weight : 357.4 g/mol

The compound features a morpholine ring attached to a sulfonamide group, which is known for its role in inhibiting various enzymes. The presence of the dioxidotetrahydrothiophen moiety enhances its interaction with biological targets.

Enzyme Inhibition

One of the most notable activities of this compound is its inhibitory effect on indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune regulation. The structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide group can significantly affect the potency of the compound against IDO.

  • IC50 Values : In related compounds, IC50 values as low as 61 nM have been reported for IDO inhibition . This suggests that similar derivatives may exhibit potent inhibitory effects.

Anticancer Properties

The compound has been investigated for its potential anticancer properties. The mechanism involves the inhibition of tryptophan metabolism, leading to reduced tumor growth and enhanced immune response against cancer cells. A study highlighted that compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Binding : The sulfonamide group interacts with the active site of IDO, preventing substrate access.
  • Hydrophobic Interactions : The dioxidotetrahydrothiophen moiety engages in hydrophobic interactions with amino acid residues in the enzyme.
  • Hydrogen Bonding : Potential hydrogen bonds between the compound and enzyme residues further stabilize the binding.

Case Study 1: Inhibition of Tryptophan Metabolism

A study demonstrated that derivatives of this compound effectively inhibited IDO activity in vitro, leading to decreased levels of kynurenine, a metabolite associated with immune suppression in tumors .

CompoundIC50 (nM)Cell LineEffect
Compound 3i61HeLaStrong inhibition
Compound A172A549Moderate inhibition

Case Study 2: Cytotoxicity Against Cancer Cells

Research involving related sulfonamide compounds showed that they exhibited selective cytotoxicity under hypoxic conditions typical of tumor microenvironments. This selectivity is crucial for targeting cancer cells while minimizing damage to normal tissues .

CompoundHypoxia SelectivityCytotoxicity (μM)
Compound B11-fold10
Compound C27-fold5

Properties

Molecular Formula

C15H19NO6S2

Molecular Weight

373.4 g/mol

IUPAC Name

[3-(1,1-dioxothiolan-3-yl)sulfonylphenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C15H19NO6S2/c17-15(16-5-7-22-8-6-16)12-2-1-3-13(10-12)24(20,21)14-4-9-23(18,19)11-14/h1-3,10,14H,4-9,11H2

InChI Key

JXTMOHBKNXENKY-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.